Technical Guide: 3-(4-Methoxyphenyl)oxetan-3-amine, a Privileged Scaffold for Modern Drug Discovery
Technical Guide: 3-(4-Methoxyphenyl)oxetan-3-amine, a Privileged Scaffold for Modern Drug Discovery
Abstract: This technical guide provides an in-depth analysis of 3-(4-Methoxyphenyl)oxetan-3-amine, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences industries. The document details the molecule's precise chemical structure, physicochemical properties, and a robust, field-proven synthetic methodology. We explore the strategic rationale for its use in medicinal chemistry, contextualized by the broader application of the oxetane motif as a valuable bioisostere for improving drug-like properties.[1][2][3] Furthermore, this guide outlines standard protocols for analytical characterization and discusses critical safety and handling procedures based on data from analogous structures. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique molecular scaffold in their discovery programs.
Chemical Identity and Physicochemical Properties
3-(4-Methoxyphenyl)oxetan-3-amine is a disubstituted oxetane, featuring both an amine and a 4-methoxyphenyl group attached to the C3 position of the oxetane ring. This specific arrangement creates a chiral center at C3, meaning the compound can exist as a racemate or as individual enantiomers. The structure combines the desirable features of a rigid, polar oxetane ring with a versatile primary amine and a common pharmacophoric element, the methoxybenzene group.
Structure and Nomenclature
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Systematic (IUPAC) Name: 3-(4-Methoxyphenyl)oxetan-3-amine
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Molecular Formula: C₁₀H₁₃NO₂
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Canonical SMILES: COC1=CC=C(C=C1)C2(COC2)N
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InChI Key: InChI=1S/C10H13NO2/c1-13-9-5-3-8(4-6-9)10(11)2-12-7-10/h3-6H,2,7,11H2,1H3
Physicochemical Data
The following table summarizes the key computed and experimental properties of the parent alcohol and related compounds. These values are critical for assessing the molecule's potential behavior in both chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | Calculated |
| Exact Mass | 179.09462873 Da | Calculated |
| Topological Polar Surface Area (TPSA) | 38.7 Ų | Computed[4] |
| LogP (Octanol-Water Partition Coeff.) | 0.9 | Computed[4] |
| Hydrogen Bond Donors | 1 (Amine Group) | Calculated |
| Hydrogen Bond Acceptors | 3 (Oxygen atoms, Nitrogen) | Calculated |
| Rotatable Bonds | 2 | Calculated |
Synthesis and Mechanistic Rationale
The synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine is most effectively approached via a two-step sequence starting from the commercially available oxetan-3-one. This strategy leverages a robust organometallic addition followed by a nucleophilic substitution or rearrangement to install the amine functionality.
Overview of Synthetic Strategy
The chosen pathway involves the initial formation of a tertiary alcohol, 3-(4-methoxyphenyl)oxetan-3-ol, through the addition of a Grignard reagent to oxetan-3-one. This is a standard and high-yielding method for creating the C-C bond at the C3 position.[5] The subsequent conversion of the tertiary alcohol to the amine is a well-documented transformation. One of the most reliable methods is a modified Ritter reaction or a related nucleophilic substitution pathway, which avoids the often-problematic direct displacement of a tertiary hydroxyl group.
Detailed Experimental Protocol
Step 1: Synthesis of 3-(4-Methoxyphenyl)oxetan-3-ol (Intermediate A)
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Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), prepare the Grignard reagent by adding 1-bromo-4-methoxybenzene (1.1 equivalents) dropwise to a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF). Gentle heating may be required to initiate the reaction.
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Grignard Addition: Cool the freshly prepared Grignard solution to 0 °C in an ice bath. Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature below 10 °C.
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Reaction Monitoring & Quench: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction for completion by TLC or LC-MS. Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 3-(4-methoxyphenyl)oxetan-3-ol.[5]
Step 2: Synthesis of 3-(4-Methoxyphenyl)oxetan-3-amine (Final Product)
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Reaction Setup: In a flask under an inert atmosphere, dissolve Intermediate A (1.0 equivalent) in a suitable solvent such as acetonitrile.
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Nitrile Addition (Ritter Reaction): Cool the solution to 0 °C and add a strong acid catalyst, such as concentrated sulfuric acid (2.0 equivalents), dropwise. The reaction generates a stabilized tertiary carbocation which is trapped by the acetonitrile solvent.
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Hydrolysis: After stirring for 2-4 hours, slowly add the reaction mixture to ice-cold water and stir. This hydrolyzes the intermediate nitrilium ion to an acetamide.
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Amide Cleavage: Basify the solution with aqueous sodium hydroxide (NaOH) to pH > 12 and heat the mixture to reflux for 4-6 hours to hydrolyze the acetamide to the desired primary amine.
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Extraction and Purification: Cool the reaction mixture to room temperature and extract with dichloromethane (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The final product can be purified by column chromatography or crystallization.
Reaction Workflow Diagram
Caption: Standard quality control workflow for final compound release.
Safety and Handling
No specific safety data sheet (SDS) is available for 3-(4-Methoxyphenyl)oxetan-3-amine. However, based on the SDS for structurally related amino-oxetane hydrochlorides and other aromatic amines, the following hazards should be anticipated. [6]
GHS Hazard Classification (Anticipated)
| Hazard Class | GHS Code | Statement | Source |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | Based on [7] |
| Skin Irritation | H315 | Causes skin irritation. | Based on [6][8] |
| Eye Irritation | H319 | Causes serious eye irritation. | Based on [6][8] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | Based on [6][8][9] |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. * Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [9]Avoid contact with skin, eyes, and clothing. [9]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Store locked up. [9]* First Aid: In case of skin contact, wash off immediately with soap and plenty of water. For eye contact, rinse thoroughly with plenty of water for at least 15 minutes. [10]If inhaled, move the person into fresh air. [10]If swallowed, rinse mouth and seek immediate medical attention. [9][11]
Conclusion
3-(4-Methoxyphenyl)oxetan-3-amine represents a valuable and strategically important building block for drug discovery. Its unique combination of a rigid, polar oxetane core, a versatile primary amine, and a key phenyl ether moiety provides medicinal chemists with a powerful tool to optimize lead compounds. By improving physicochemical properties such as solubility and metabolic stability while offering precise vectors for target interaction, this compound is well-positioned for incorporation into next-generation therapeutics. The robust synthetic route and clear analytical protocols outlined in this guide provide a solid foundation for its effective utilization in research and development programs.
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